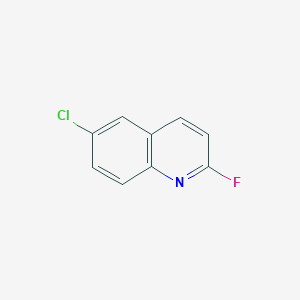

6-Chloro-2-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFN |

|---|---|

Molecular Weight |

181.59 g/mol |

IUPAC Name |

6-chloro-2-fluoroquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |

InChI Key |

RDACBFNQIUWJHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)F)C=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Fluoroquinoline and Its Key Precursors/derivatives

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the desired substitution pattern directly into the quinoline (B57606) framework by selecting appropriately substituted starting materials.

Cyclization Reactions for Quinoline Ring Formation

Several classic named reactions are foundational to quinoline synthesis and can be adapted for the preparation of 6-chloro-2-fluoroquinoline (B6158876) by utilizing precursors bearing the required halogen atoms.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgalfa-chemistry.comnih.gov For the synthesis of this compound, a potential route would involve the reaction of 2-amino-5-chlorobenzaldehyde (B1272629) with a fluorinated carbonyl compound, such as a fluoro-substituted ketone or β-ketoester. The regioselectivity of the condensation is a critical factor, especially when using unsymmetrical ketones. researchgate.net The reaction is typically catalyzed by acids or bases. wikipedia.orgalfa-chemistry.com

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org To synthesize the target molecule, 4-chloroaniline (B138754) would be a suitable starting material, reacting with a β-diketone that can introduce the fluorine atom at the 2-position of the resulting quinoline. The use of fluorinated β-diketones is a key consideration for this approach. researchgate.net The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Gould-Jacobs Reaction: This reaction sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. ablelab.euwikipedia.orglookchem.com Subsequent hydrolysis, decarboxylation, and functional group manipulation would be necessary to arrive at this compound. Starting with 4-chloroaniline, this method would yield a 6-chloro-4-hydroxyquinoline intermediate. wikipedia.orgresearchgate.net The introduction of the 2-fluoro substituent would require further synthetic steps.

| Cyclization Reaction | Key Precursors for this compound Synthesis | Typical Conditions |

| Friedländer Synthesis | 2-amino-5-chlorobenzaldehyde and a fluorinated ketone/ester | Acid or base catalysis wikipedia.orgalfa-chemistry.com |

| Combes Synthesis | 4-chloroaniline and a fluorinated β-diketone | Acid catalysis (e.g., H₂SO₄) wikipedia.org |

| Gould-Jacobs Reaction | 4-chloroaniline and diethyl ethoxymethylenemalonate | Thermal cyclization ablelab.euwikipedia.org |

Strategies for Regioselective Halogenation (Chlorine and Fluorine)

Achieving the specific 6-chloro-2-fluoro substitution pattern often relies on the regioselective introduction of halogen atoms onto the aromatic precursors before cyclization.

For the chlorine atom at the 6-position, the use of 4-chloroaniline as a starting material in reactions like the Combes or Gould-Jacobs synthesis is a common and effective strategy. researchgate.netchemicalbook.com

Introducing the fluorine atom at the 2-position de novo is more challenging. One approach involves using a three-carbon building block that already contains a fluorine atom or a group that can be readily converted to fluorine. For instance, in a Friedländer-type synthesis, a ketone of the structure F-CH₂-C(O)-R could potentially be used, where the fluorine is incorporated into the newly formed pyridine (B92270) ring.

Multi-component Reactions in Quinoline Synthesis

Multi-component reactions (MCRs) offer an efficient route to complex molecules like substituted quinolines in a single step. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs could be applied by combining a derivative of 4-chloroaniline, a carbonyl compound, and a source for the remaining two carbons of the pyridine ring, with one component bearing a fluorine precursor.

Synthesis from Readily Available Quinoline Intermediates

This approach involves the synthesis of a quinoline core with a substitution pattern that can be chemically modified to introduce the desired chloro and fluoro groups at the 6- and 2-positions, respectively.

Functional Group Interconversions on the Quinoline Core

A plausible and often practical strategy involves the synthesis of a 6-chloro-2-quinolone (6-chloroquinolin-2(1H)-one) intermediate. This intermediate can be prepared through various quinoline-forming reactions using 4-chloroaniline as a starting material.

Once 6-chloro-2-quinolone is obtained, a two-step process can be envisioned to introduce the 2-fluoro substituent:

Chlorination of the 2-position: The 2-hydroxy group of the quinolone can be converted to a 2-chloro group. This is a common transformation in heterocyclic chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This would yield 2,6-dichloroquinoline (B154368). sigmaaldrich.com

Halogen Exchange (Halex) Reaction: The 2-chloro substituent in 2,6-dichloroquinoline can then be replaced with a fluorine atom through a nucleophilic aromatic substitution reaction known as the Halex process. chemicalbook.com This reaction typically employs a fluoride (B91410) salt, such as potassium fluoride (KF), often in a polar aprotic solvent at elevated temperatures. The reactivity of the 2-position of the quinoline ring towards nucleophilic substitution makes this a feasible route.

| Starting Material | Reagent(s) | Intermediate/Product |

| 6-Chloro-2-quinolone | POCl₃ or PCl₅ | 2,6-Dichloroquinoline sigmaaldrich.com |

| 2,6-Dichloroquinoline | KF / polar aprotic solvent | This compound chemicalbook.com |

Advanced Catalytic Methods in Quinoline Synthesis

Modern catalytic methods provide powerful tools for the synthesis and functionalization of quinolines. While direct catalytic C-H fluorination or chlorination at the desired positions of an unsubstituted quinoline ring with high regioselectivity remains a significant challenge, catalytic methods are instrumental in the synthesis of the necessary precursors and intermediates.

Palladium-catalyzed cross-coupling reactions, for instance, are widely used to construct the quinoline skeleton from halogenated anilines and alkynes or other coupling partners. These methods could be employed to synthesize a 6-chloroquinoline (B1265530) derivative that can then be further functionalized at the 2-position.

Furthermore, recent advancements have explored the use of various catalysts to improve the efficiency and scope of classical quinoline syntheses. For example, the Friedländer synthesis has been successfully catalyzed by a range of Lewis and Brønsted acids, as well as heterogeneous catalysts, which can lead to higher yields and milder reaction conditions. nih.gov

Green Chemistry Approaches to Quinoline Synthesis

The synthesis of quinoline and its derivatives, foundational to many areas of medicinal chemistry, has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and significant waste generation. ijpsjournal.comresearchgate.net In response to growing environmental concerns, a significant shift towards green chemistry principles has been observed in the synthesis of these heterocyclic compounds. jddhs.com These approaches aim to enhance efficiency while minimizing environmental impact by utilizing safer solvents, reducing energy consumption, and employing recyclable catalysts. jddhs.comsruc.ac.uk

Several established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been adapted to align with green chemistry principles. ijpsjournal.commdpi.com Key advancements include the use of microwave irradiation, ultrasound-assisted synthesis, ionic liquids, and environmentally benign catalysts to create more sustainable synthetic pathways. ijpsjournal.commdpi.com These modern techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods. researchgate.netnih.gov

Microwave-assisted synthesis, for instance, has emerged as a powerful tool, significantly accelerating reaction rates. ijpsjournal.comijbpas.com The application of microwave heating to the Skraup reaction, using concentrated sulfuric acid and omitting an external oxidant, has enabled the synthesis of various quinoline analogs in fair to good yields. mdpi.com Similarly, the use of water as a green solvent in microwave-assisted reactions has proven effective, with one method reporting yields of 75–93% for quinoline derivatives. tandfonline.com

The use of novel and recyclable catalysts is another cornerstone of green quinoline synthesis. Nanocatalysts, for example, offer high efficiency and can often be recovered and reused multiple times without significant loss of activity. nih.govacs.org Other green catalysts that have been successfully employed include formic acid, p-toluene sulfonic acid, and reusable solid acid catalysts like Amberlyst-15. ijpsjournal.comtandfonline.com These catalysts often facilitate one-pot, multi-component reactions, which are inherently more efficient and generate less waste by combining several synthetic steps without isolating intermediates. nih.govtandfonline.com

Solvent selection is also a critical aspect of green synthesis. The replacement of volatile and hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key strategy. ijpsjournal.com Some procedures have even been developed under solvent-free conditions, further reducing the environmental footprint of the synthesis. mdpi.comnih.gov For example, a solvent-free Friedländer quinoline synthesis using a substoichiometric amount of an ionic liquid has been reported as an efficient and green alternative to traditional methods. mdpi.com

The following table summarizes various green chemistry approaches applied to the synthesis of quinoline derivatives, highlighting the diversity of catalysts, solvents, and energy sources being explored to make these processes more sustainable.

| Method/Catalyst | Solvent | Energy Source | Key Advantages | Reported Yields |

|---|---|---|---|---|

| Microwave-Assisted Synthesis (MAS) | Water, Ethanol, or Solvent-free | Microwave Irradiation | Rapid reaction times, improved yields, reduced waste. ijpsjournal.comijbpas.com | 75-93% tandfonline.com |

| Ultrasound-Assisted Synthesis | Various green solvents | Ultrasonic Waves | Accelerated reaction rates, milder conditions. ijpsjournal.com | Not specified |

| Formic Acid Catalysis | Solvent-free or green solvents | Conventional Heating | Renewable and biodegradable catalyst, high selectivity. ijpsjournal.com | Not specified |

| Nanocatalysts (e.g., Fe3O4, Cu) | Water or solvent-free | Conventional Heating | High efficiency, catalyst reusability, short reaction times. nih.govacs.org | 85-96% nih.gov |

| Ionic Liquids | Used as solvent and/or catalyst | Conventional Heating | Environmentally friendly, potential for reuse. ijpsjournal.commdpi.com | High yields mdpi.com |

| p-Toluene Sulfonic Acid (p-TSA) | Water, Ethanol | Reflux/Conventional Heating | Eco-friendly, efficient for one-pot synthesis. tandfonline.com | 60-95% tandfonline.com |

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of complex molecules like this compound relies heavily on the effective purification and isolation of its synthetic intermediates. Since organic reactions often yield mixtures of the desired product alongside unreacted starting materials, byproducts, and catalyst residues, robust purification techniques are essential to ensure the purity of the final compound. wikipedia.org The choice of purification method depends on the physical and chemical properties of the intermediates, such as their polarity, solubility, and volatility.

Chromatography is one of the most powerful and widely used techniques for the separation and purification of organic compounds. wikipedia.org

Column Chromatography: This method is frequently employed for the purification of quinoline derivatives. tandfonline.comamazonaws.com It involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. amazonaws.comnih.gov A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation. For instance, in the synthesis of certain substituted quinolines, column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent has been successfully used to isolate the desired products. amazonaws.com

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining very high purity compounds, preparative HPLC is a valuable tool. doi.org It operates on the same principles as column chromatography but uses high pressure to pass the solvent through columns containing smaller particle sizes, leading to higher resolution and faster separation times.

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that has been used for the preparative separation of polar compounds like sulfonated quinoline derivatives. doi.org

Crystallization is a common and effective technique for purifying solid organic compounds. wikipedia.org This method relies on the differences in solubility of the desired compound and impurities in a particular solvent. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. The desired compound, being less soluble at lower temperatures, crystallizes out of the solution, leaving the impurities behind in the solvent. google.com Recrystallization from appropriate solvents like light petroleum-benzene has been used to purify quinoline intermediates. tandfonline.com For quinolines that can form salts, purification can sometimes be achieved by crystallizing a salt, such as a hydrochloride or picrate, and then regenerating the free base. lookchem.com

Distillation is a primary method for purifying liquid compounds based on differences in their boiling points. wikipedia.org

Fractional Distillation: This technique is used to separate liquids with close boiling points. It is particularly useful for removing solvent or more volatile impurities.

Vacuum Distillation: For compounds with high boiling points or those that are thermally sensitive, distillation under reduced pressure (vacuum distillation) is employed. lookchem.com This lowers the boiling point of the compound, preventing its decomposition. Quinolines are often purified by vacuum distillation, sometimes over zinc dust to prevent oxidation. lookchem.com

Solvent Extraction is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. wikipedia.org It is often used during the work-up of a reaction to remove inorganic salts or other water-soluble impurities from the organic product.

The following table provides a summary of common purification techniques used for quinoline intermediates.

| Technique | Principle of Separation | Typical Application for Quinolines | Phase of Compound |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid stationary phase. amazonaws.com | Separation of reaction mixtures and isomers. tandfonline.comamazonaws.com | Solid/Liquid |

| Crystallization | Difference in solubility at varying temperatures. wikipedia.orggoogle.com | Purification of solid intermediates and final products. tandfonline.com | Solid |

| Vacuum Distillation | Difference in boiling points at reduced pressure. lookchem.com | Purification of high-boiling or thermally sensitive liquid quinolines. lookchem.com | Liquid |

| Solvent Extraction | Differential solubility in two immiscible liquids. wikipedia.org | Initial work-up to remove water-soluble impurities. | Liquid |

| Preparative HPLC | High-resolution differential partitioning between mobile and stationary phases. doi.org | Isolation of highly pure compounds or separation of complex mixtures. doi.org | Solid/Liquid |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 2 Fluoroquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a well-established method for the introduction of various functional groups. The pyridine (B92270) ring in quinoline is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene (B151609) ring. sioc-journal.cn

In the case of unsubstituted quinoline, electrophilic attack is most favored at the 5- and 8-positions due to the superior stability of the resulting cationic intermediates. sioc-journal.cn For 6-chloro-2-fluoroquinoline (B6158876), the presence of the deactivating chloro and fluoro groups further influences the regioselectivity of the reaction. The chloro group at the 6-position is an ortho-, para-directing deactivator, while the fluoro group at the 2-position primarily deactivates the pyridine ring. Therefore, electrophilic attack is still expected to occur on the benzene ring.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively detailed in the available literature, the general principles governing these reactions on substituted quinolines provide a predictive framework for its reactivity. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions typically involve strong acids and elevated temperatures to overcome the deactivation of the ring system. sioc-journal.cn

It is important to note that the site-selective halogenation of substituted quinolines can be a synthetic challenge, and direct bromination of quinoline hydrochlorides can lead to mixtures of products. nih.gov

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

The halogen substituents on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. The general mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, a halide ion). libretexts.orgorganic-chemistry.org The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) typically being a better leaving group than chloride in SNAr reactions when the attack is the rate-determining step, due to its high electronegativity which polarizes the C-F bond. libretexts.orgorganic-chemistry.org

The displacement of the chloro group at the 6-position of the quinoline ring by nitrogen nucleophiles is a common strategy for the synthesis of various amino-substituted quinolines. These reactions are typically carried out by heating the haloquinoline with an amine, often in the presence of a base. yonedalabs.com The synthesis of fluoroquinolone derivatives frequently involves the introduction of an amino group at the C-7 position through nucleophilic substitution of a halogen. sioc-journal.cnacsgcipr.org While direct examples for this compound are not prevalent, analogous reactions on similar haloquinolines are well-documented. For instance, the synthesis of novel α-amino acid functionalized 6-fluoroquinolones has been reported, showcasing the utility of amination reactions in this class of compounds. nih.govwikipedia.org

| Reactant | Nucleophile | Product |

| This compound | Primary/Secondary Amine | 6-Amino-2-fluoroquinoline derivative |

| This compound | Amide | 6-Amido-2-fluoroquinoline derivative |

The chloro group at the 6-position can be displaced by oxygen nucleophiles to yield hydroxylated or alkoxylated quinoline derivatives. Hydroxylation can be achieved by treatment with a strong base, such as sodium hydroxide, at elevated temperatures. Alkoxylation is typically performed by reacting the haloquinoline with an alkoxide, such as sodium methoxide (B1231860) or ethoxide, in the corresponding alcohol as the solvent. acs.org A facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been described, which involves the formation of a dichloro-fluoro-methoxyquinoline intermediate, highlighting the feasibility of introducing alkoxy groups onto the quinoline scaffold. acs.org

| Reactant | Nucleophile | Product |

| This compound | Hydroxide (e.g., NaOH) | 2-Fluoro-6-hydroxyquinoline |

| This compound | Alkoxide (e.g., NaOMe) | 6-Alkoxy-2-fluoroquinoline |

Sulfur nucleophiles, such as thiols and thiophenols, can also displace the halogen substituents on the quinoline ring to form thioethers. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. The synthesis of fluoroquinolone derivatives bearing N-thiomide linkages with 6-substituted-2-aminobenzothiazoles has been reported, indicating the utility of sulfur-containing nucleophiles in modifying the quinoline core. organic-chemistry.org

| Reactant | Nucleophile | Product |

| This compound | Thiol (R-SH) / Base | 2-Fluoro-6-(alkylthio)quinoline |

| This compound | Thiophenol (Ar-SH) / Base | 2-Fluoro-6-(arylthio)quinoline |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound provide reactive handles for such transformations, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is widely used for the formation of biaryl compounds. The chloro group at the 6-position of this compound can serve as the electrophilic partner in a Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl groups at this position. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. Chloroanthraquinones have been shown to undergo facile Suzuki-Miyaura cross-coupling with substituted phenylboronic acids using a Pd(PPh₃)₄ catalyst. researchgate.net

A typical reaction setup for the Suzuki-Miyaura coupling of this compound would involve the following components:

| Component | Role | Example |

| This compound | Electrophile | - |

| Arylboronic acid | Nucleophile | Phenylboronic acid |

| Palladium catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Stabilizes catalyst | PPh₃, SPhos |

| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, DMF |

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to produce a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the palladium(0) catalyst.

While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in the cited literature, the principles of the reaction are applicable. The C-Cl bond at the C2 position of the quinoline ring is generally more activated towards palladium-catalyzed cross-coupling reactions compared to the C-Cl bond at the C6 position due to the electronic influence of the ring nitrogen. Therefore, it is anticipated that Sonogashira coupling would preferentially occur at the C2 position, enabling the introduction of various alkynyl groups. The reaction can be carried out under mild conditions, making it a valuable tool for the synthesis of complex molecules.

Heck and Stille Coupling Reactions

The Heck and Stille reactions are fundamental palladium-catalyzed cross-coupling methods for the formation of C-C bonds, significantly expanding the toolkit for molecular synthesis.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the insertion of the alkene into the palladium-carbon bond, a β-hydride elimination to release the product, and finally, regeneration of the Pd(0) catalyst with the aid of a base. wikipedia.orgorganic-chemistry.org For this compound, the more reactive C2-Cl bond would be the expected site for the Heck reaction, allowing for the introduction of vinyl groups.

The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. organic-chemistry.org Again, the C2 position of this compound would be the predicted site of reactivity, enabling the formation of biaryl compounds or the introduction of alkyl, vinyl, or alkynyl groups, depending on the organostannane used.

Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. scienceopen.com

While studies on this compound itself are limited, research on the closely related 6-bromo-2-chloroquinoline provides significant insight into the reactivity of the C2-chloro position. nih.gov In the synthesis of ligands for the Tec Src homology 3 (SH3) domain, a selective Buchwald-Hartwig amination was achieved. nih.gov The key step involved the selective reaction at the more reactive aryl bromide in the presence of the heteroaryl chloride. nih.gov However, subsequent reactions demonstrated that the C2-chloro group could be efficiently aminated. For instance, the introduction of the 2-amino functionality was accomplished using lithium bis(trimethylsilyl)amide as an ammonia (B1221849) equivalent in a further Buchwald-Hartwig reaction. nih.gov This work highlights the feasibility of selectively functionalizing the C2 position of such dihalogenated quinolines with a variety of amines under palladium catalysis. nih.gov

| Reactant | Amine/Ammonia Equivalent | Catalyst System | Base | Product | Reference |

| 6-Bromo-2-chloroquinoline | Various cyclic amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 6-(Heterocyclyl)-2-chloroquinoline | nih.gov |

| 6-(Heterocyclyl)-2-chloroquinoline | LiN(SiMe₃)₂ | Pd₂(dba)₃ / Xantphos | 2-Amino-6-(heterocyclyl)quinoline | nih.gov |

Other Functionalization Reactions

Hydrosilylation of Nitrogen Heterocycles

Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride bond across an unsaturated bond. In the context of nitrogen heterocycles like quinoline, this typically results in the dearomatization of the nitrogen-containing ring. Catalytic hydrosilylation has emerged as a powerful strategy for the reduction of N-heteroarenes. researchgate.net

Research has shown that iridium and ruthenium complexes can effectively catalyze the regioselective 1,2-hydrosilylation of quinolines. researchgate.net An in-situ generated silylene-bridged Ir dimer has been reported to catalyze the hydrosilylation of various N-heteroaromatics, including quinolines, to yield dearomatized azacyclic products with high activity and excellent selectivity. researchgate.net This process offers a direct method for producing functionalized tetrahydroquinolines, which are important structural motifs in many biologically active compounds. Applying this methodology to this compound would be expected to reduce the pyridine ring, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative, while leaving the halogen substituents on the benzene ring intact for further functionalization.

C-H Activation and Borylation

Direct C-H activation and functionalization represent a highly atom-economical approach to modifying aromatic systems. Iridium-catalyzed C-H borylation has proven to be a particularly useful method for the functionalization of heteroarenes, creating versatile organoboronate ester intermediates. acs.org

An efficient protocol for the C-H functionalization and borylation of 6-fluoroquinolines has been developed. acs.orgnih.gov This reaction utilizes an iridium catalyst, such as [Ir(OMe)COD]₂, with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), and bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. acs.org The reaction demonstrates high regioselectivity, with borylation occurring selectively at the C7 position. This selectivity is guided by the electronic properties of the fluorine atom at C6. acs.org The resulting quinoline boronic esters are valuable intermediates that can undergo a wide range of subsequent transformations, including cross-coupling reactions to introduce new substituents. acs.orgelsevierpure.com

| Substrate | Catalyst | Ligand | Boron Source | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Chloro-6-fluoro-2-methylquinoline | [Ir(OMe)COD]₂ | dtbpy | B₂pin₂ | THF | 80 | 4-Chloro-6-fluoro-2-methyl-7-(Bpin)quinoline | 95 | acs.org |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | [Ir(OMe)COD]₂ | dtbpy | B₂pin₂ | THF | 80 | Methyl 4-chloro-6-fluoro-7-(Bpin)quinoline-2-carboxylate | 85 | acs.org |

Aldehyde/Carbaldehyde Derivatization (e.g., Schiff Base Formation, Reduction)

The introduction of an aldehyde (carbaldehyde) group onto the quinoline scaffold opens up a vast array of potential derivatization reactions. A key method for achieving this is the Vilsmeier-Haack reaction. ijsr.net This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate activated aromatic rings. It has been successfully applied to synthesize 2-chloro-6-fluoroquinoline-3-carbaldehyde from the corresponding acetanilide (B955) precursor. ijsr.netasianpubs.org

Once the aldehyde is in place, it serves as a versatile handle for further modifications:

Schiff Base Formation: The aldehyde can readily undergo condensation with primary amines to form imines, also known as Schiff bases. nih.govmdpi.com This reaction is a cornerstone of combinatorial chemistry, allowing for the facile creation of large libraries of derivatives. The reaction of quinoline-3-carbaldehydes with various anilines or other primary amines proceeds efficiently, often in refluxing ethanol, to yield the corresponding N-substituted imines. nih.govnih.gov

Reduction: The imine double bond of the Schiff base can be subsequently reduced to form a more stable secondary amine. youtube.com This reduction is commonly achieved using reducing agents like sodium borohydride. This two-step process of Schiff base formation followed by reduction is a powerful method for creating flexible C-N linkages, connecting the quinoline core to a wide range of other molecular fragments.

Mechanistic Investigations of Reactions Involving 6 Chloro 2 Fluoroquinoline and Analogs

Elucidation of Reaction Pathways and Transition States

The reaction mechanisms involving haloquinolines like 6-chloro-2-fluoroquinoline (B6158876) are often complex, proceeding through various pathways and transition states depending on the reactants and conditions. For fluoroquinolone analogs, computational methods such as Density Functional Theory (DFT) have been employed to calculate bond dissociation energies and elucidate potential degradation pathways in advanced oxidation processes. mdpi.com These studies help in understanding the correlation between molecular architecture and bond strength, predicting which bonds are most likely to break. mdpi.com For instance, in the degradation of fluoroquinolone antibiotics, pathways such as piperazine (B1678402) ring cleavage, defluorination, and hydroxylation are primary routes. mdpi.com

In synthetic reactions, the formation of the quinoline (B57606) scaffold itself can be understood through classic named reactions. The Doebner-von Miller reaction, for example, involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone under acidic conditions. nih.gov The mechanism is believed to proceed through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. nih.gov Similarly, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a pathway to substituted quinolines. nih.gov While not specific to this compound, these foundational mechanisms provide insight into the types of transition states and intermediates, such as azadienes, that may be involved in its synthesis and subsequent reactions. nih.gov

The reactions of fluoroquinolones with disinfectants like aqueous chlorine have also been mechanistically studied. For analogs with a secondary amine in a piperazine ring, the reaction with hypochlorous acid (HOCl) proceeds rapidly to form a chloramine (B81541) intermediate, which then undergoes spontaneous fragmentation of the ring. researchgate.netepfl.ch For analogs with a tertiary amine, the reaction is slower and forms a highly reactive chlorammonium intermediate that can act as a catalyst for halogenation. researchgate.netepfl.ch These pathways highlight how subtle structural differences in quinoline analogs dramatically alter reaction mechanisms and intermediates.

Kinetic Studies and Rate Law Determination

Kinetic studies are crucial for quantifying the rates of reactions and determining the underlying mechanisms. For fluoroquinolone antibacterial agents, which are structural analogs of this compound, kinetic investigations into their reactions with aqueous chlorine have revealed significant differences based on their structure. epfl.ch For example, the reaction of ciprofloxacin (B1669076), which has a secondary amine on its piperazine ring, with HOCl is extremely rapid. researchgate.net In contrast, enrofloxacin, which possesses a tertiary amine at the same position, reacts much more slowly with HOCl. researchgate.netepfl.ch

These observational differences are quantified by determining the rate laws for the reactions. The rate of reaction is often found to be dependent on the concentration of both the fluoroquinolone and the oxidant (e.g., HOCl). The significant difference in reaction rates between secondary and tertiary amine-containing fluoroquinolones indicates that the nature of the amine is a critical factor in the rate-determining step of the reaction. researchgate.net Such kinetic data, validated in real water matrices, allows for the modeling and prediction of the persistence and transformation of these compounds in various environments. epfl.ch

The table below summarizes the observed kinetic behavior of different fluoroquinolone analogs with hypochlorous acid, illustrating the structure-reactivity relationship.

| Compound Type | Amine on Piperazine Ring | Reaction Rate with HOCl | Key Intermediate |

| Ciprofloxacin Analog | Secondary | Very Rapid | Chloramine |

| Enrofloxacin Analog | Tertiary | Relatively Slow | Chlorammonium |

| Flumequine Analog | No Piperazine Ring | No Apparent Reactivity | N/A |

This table is illustrative of the kinetic findings for fluoroquinolone analogs.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction pathway, providing definitive evidence for proposed mechanisms. In the synthesis of quinoline derivatives, deuterium-labeling experiments have been used to understand the role of various reactants. For example, in a palladium-catalyzed synthesis of quinolines from ortho-bromoanilines and cyclopropanols, deuterium (B1214612) labeling provided direct evidence that a second equivalent of the bromoaniline acts as the terminal oxidant in the reaction sequence. organic-chemistry.org

While specific isotopic labeling studies on this compound were not found in the provided search results, the general application of this method in quinoline chemistry is well-established. For instance, in radiosynthesis, precursors can be labeled with isotopes like Iodine-125 (¹²⁵I) to create radiolabeled prosthetic groups. jove.com These labeled molecules are then used in subsequent reactions, such as attaching them to nanoparticles, and their progress can be monitored using techniques like radio-thin-layer chromatography. jove.com This allows researchers to confirm the success of a reaction and quantify yields with high precision. jove.com Such methods could be applied to study the reactions of this compound, for example, to track the fate of the chlorine or fluorine atoms during nucleophilic substitution reactions.

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions, particularly in achieving selectivity. In the synthesis of quinoline derivatives, a wide array of catalysts are employed to enhance yield, improve reaction conditions, and control regioselectivity. For instance, metal-free ionic liquids have been used as environmentally benign catalysts and solvents for the synthesis of 2,4-disubstituted quinolines. organic-chemistry.org Transition metal catalysts, including those based on palladium, copper, iron, nickel, and manganese, are widely used for constructing the quinoline core through various cyclization and annulation strategies. organic-chemistry.org

In the context of functionalizing the this compound ring, catalysts are essential for controlling which halogen is substituted. The differing reactivity of the C-F and C-Cl bonds can be exploited. Palladium catalysts, for example, are commonly used in cross-coupling reactions (e.g., Suzuki, Heck) to selectively form new carbon-carbon or carbon-heteroatom bonds at the position of the more reactive halogen (typically chlorine over fluorine in these reactions). The choice of ligands on the metal catalyst is crucial for fine-tuning this selectivity.

The table below illustrates how different catalytic systems can be applied to the synthesis of various quinoline derivatives.

| Catalyst System | Reactants | Product Type | Reference |

| K₅CoW₁₂O₄₀ • 3H₂O (Microwave) | 2-Aminoaryl ketones, Arylacetylenes | 2,4-Disubstituted quinolines | organic-chemistry.org |

| Iron Catalyst | 2-Aminophenyl-1-en-3-ols | 1,2-Dihydroquinolines and quinolines | organic-chemistry.org |

| Palladium Catalyst | o-Iodo-anilines, Propargyl alcohols | 2,4-Disubstituted quinolines | organic-chemistry.org |

| Manganese(II) Complex | Amino alcohols, Ketones | Quinolines, Pyrroles, Pyridines | organic-chemistry.org |

| Anthraquinone (Visible Light) | 2-Aminobenzyl alcohols, Secondary alcohols | Quinolines | organic-chemistry.org |

Investigation of DNA Cleavage Mechanisms for Related Scaffolds

Quinolone and quinoline derivatives are known for their biological activity, which often stems from their ability to interact with and cleave DNA. researchgate.net The investigation of these mechanisms is critical for the development of new therapeutic agents. DNA cleavage can occur through several pathways, including hydrolytic, oxidative, and photo-induced cleavage. nih.govsciepub.com

Oxidative Cleavage: This is a common mechanism for many quinoline derivatives. The process is often mediated by the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can oxidize the deoxyribose sugar or the nucleobases. sciepub.com This oxidation can lead to the abstraction of a hydrogen atom from the sugar backbone, ultimately resulting in a single-strand or double-strand break in the DNA. sciepub.com Agarose gel electrophoresis is a standard technique used to observe this cleavage, where supercoiled plasmid DNA is converted into its nicked (single-strand break) or linear (double-strand break) forms. nih.govnih.gov

Non-covalent Binding and Intercalation: Before cleavage can occur, the molecule must first bind to the DNA. Many quinoline-based compounds act as DNA intercalators or groove binders. nih.gov Molecular docking and spectroscopic studies show that these planar aromatic structures can insert themselves between the base pairs of the DNA double helix (intercalation) or fit into the minor or major grooves of the DNA. nih.gov This binding can induce conformational changes in the DNA, such as bending or unwinding of the helix, which may facilitate the subsequent cleavage event. nih.gov For some quinoline-based drugs, the ability to enhance DNA cleavage is directly related to their potency against target enzymes like eukaryotic topoisomerase II. drugbank.com

The mechanism of action for fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. researchgate.net The drug stabilizes a transient intermediate state where the DNA is cleaved, preventing the subsequent re-ligation step and leading to an accumulation of DNA breaks. drugbank.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 6-chloro-2-fluoroquinoline (B6158876), ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The fluorine at the C-2 position and chlorine at the C-6 position will deshield adjacent protons. The expected splitting patterns (multiplicities) arise from spin-spin coupling between neighboring protons. By analogy with 6-chloroquinoline (B1265530), the proton at C-5 would likely appear at a downfield chemical shift due to the anisotropic effect of the chlorine atom. chemicalbook.comnih.gov The fluorine atom at C-2 would cause coupling with protons at C-3 and C-4.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display nine signals, one for each carbon atom in the bicyclic system. The chemical shifts are highly dependent on the electronic environment. The carbons directly bonded to the electronegative fluorine (C-2) and chlorine (C-6) atoms would exhibit significant downfield shifts. Furthermore, the C-F and C-C-F coupling constants would be observable, providing further confirmation of the fluorine atom's position. Spectroscopic data for the analogue 6-chloroquinoline shows characteristic shifts that can be used as a baseline for prediction. chemicalbook.comdergipark.org.tr

Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on substituent effects and data from analogues like 6-chloroquinoline.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity | Position | Predicted δ (ppm) |

| H-3 | ~7.2-7.4 | Doublet of doublets (dd) | C-2 | ~158-162 (d, ¹JCF) |

| H-4 | ~7.9-8.1 | Doublet (d) | C-3 | ~115-118 (d, ²JCF) |

| H-5 | ~8.0-8.2 | Doublet (d) | C-4 | ~137-140 (d, ³JCF) |

| H-7 | ~7.5-7.7 | Doublet of doublets (dd) | C-4a | ~126-129 |

| H-8 | ~7.8-8.0 | Doublet (d) | C-5 | ~130-133 |

| C-6 | ~132-135 | |||

| C-7 | ~128-131 | |||

| C-8 | ~125-128 | |||

| C-8a | ~146-149 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₅ClFN), the exact molecular weight can be calculated from the sum of the isotopic masses of its constituent atoms.

The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key identifier. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental formula with high accuracy.

The fragmentation of the molecular ion is predictable. Common fragmentation pathways for quinolines include the loss of HCN (27 mass units). chemguide.co.uk For this specific compound, the initial loss of a chlorine radical (·Cl) or a fluorine radical (·F) is also highly probable, leading to significant fragment ions. nih.govlibretexts.org

Predicted Mass Spectrometry Data for this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₉H₅ClFN | - |

| Monoisotopic Mass | 181.0095 Da | Calculated exact mass for the most abundant isotopes (³⁵Cl). |

| [M]⁺ Peak | m/z 181 | Molecular ion peak for the ³⁵Cl isotope. |

| [M+2]⁺ Peak | m/z 183 | Isotopic peak for the ³⁷Cl isotope (approx. 32% abundance of ³⁵Cl). |

| Predicted Key Fragments | m/z 146 | Loss of chlorine ([M-Cl]⁺). |

| m/z 154 | Loss of HCN from the molecular ion ([M-HCN]⁺). | |

| m/z 119 | Loss of HCN from the [M-Cl]⁺ fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic quinoline core. Key expected vibrational modes include C-H stretching of the aromatic ring protons (typically above 3000 cm⁻¹), C=C and C=N bond stretching within the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. dergipark.org.tr Crucially, characteristic vibrations for the C-Cl bond (typically 800-600 cm⁻¹) and the C-F bond (typically 1250-1000 cm⁻¹) would be present, serving as strong evidence for the incorporation of the halogens into the structure. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric stretching modes of the quinoline ring system would be particularly Raman active.

Predicted Key IR Absorption Bands for this compound Note: Based on general values for substituted aromatics and data for 6-chloroquinoline. nih.govdergipark.org.tr

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C and C=N Stretch | 1610-1450 | Strong-Medium |

| C-F Stretch | 1250-1100 | Strong |

| Aromatic C-H In-Plane Bend | 1300-1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-750 | Strong |

| C-Cl Stretch | 800-600 | Strong-Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unequivocal proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-stacking of the quinoline rings. While no crystal structure for this compound is currently available in public databases, the structures of many other substituted quinolines have been determined, providing a solid foundation for understanding the likely geometric parameters of this molecule. For instance, the structure of the isomer 6-chloro-8-fluoroquinoline (B1488121) has been characterized, confirming the planar nature of the quinoline ring system. ossila.com

Spectroscopic Techniques for Monitoring Reaction Progress

The synthesis of this compound would likely involve multiple steps, and spectroscopic techniques are vital for monitoring the progress of these reactions. pharmaguideline.comnih.gov For example, in a reaction to introduce the fluorine atom, thin-layer chromatography (TLC) combined with UV visualization would be used for rapid, qualitative checks.

For more detailed, real-time analysis, techniques like FT-IR or NMR spectroscopy can be employed. A reaction could be monitored by periodically taking small aliquots from the reaction mixture and acquiring an IR or ¹H NMR spectrum. The disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product would indicate the reaction's progression and help determine when it has reached completion. For instance, UV-Vis spectroscopy can be used to monitor the formation of the quinoline chromophore during cyclization reactions. pku.edu.cnnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for both the purification of the final product and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. researchgate.net For this compound, a reverse-phase HPLC method would typically be developed. This would likely involve a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or trifluoroacetic acid) to ensure good peak shape. researchgate.net Detection would be achieved using a UV detector, set to a wavelength where the quinoline ring system has strong absorbance (typically in the 254-320 nm range). The purity would be determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), could also be used for purity analysis. GC-MS would have the added advantage of providing mass data for the main peak and any impurities, aiding in their identification.

Theoretical and Computational Chemistry Studies of 6 Chloro 2 Fluoroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electronic structure of quinoline (B57606) derivatives. researchgate.netdergipark.org.tr These calculations provide a detailed picture of electron distribution, which is key to predicting the molecule's stability and reactivity.

The electronic structure is often described in terms of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For quinoline derivatives, these calculations reveal how substitutions, such as the chlorine and fluorine atoms in 6-chloro-2-fluoroquinoline (B6158876), significantly alter the reactive nature of the quinoline core. dergipark.org.trbohrium.com

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability; higher values suggest greater reactivity. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability; lower values suggest greater reactivity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. nih.gov |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Measures the power of an atom or group to attract electrons. nih.gov |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the pathways of chemical reactions. It allows researchers to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. nih.govresearchgate.net This information is critical for predicting the feasibility and stereoselectivity of a reaction. rsc.org

For haloquinolines, DFT can be applied to predict the mechanisms of key reactions, such as nucleophilic aromatic substitution. By calculating the energy barriers for different potential pathways, the most favorable mechanism can be determined. For instance, DFT studies can elucidate whether a reaction proceeds via a Meisenheimer complex or another pathway.

The process typically involves:

Geometry Optimization: The structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface (i.e., minima for stable species and first-order saddle points for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: IRC analysis is performed to verify that a transition state correctly connects the reactant and product states.

These calculations provide a detailed, step-by-step view of how chemical bonds are broken and formed, offering insights that are often difficult to obtain through experimental means alone. nih.govrsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules and their interactions with biological macromolecules, such as proteins and DNA. nih.govnih.gov For fluoroquinolone derivatives, which often act as enzyme inhibitors, these methods are invaluable for understanding their mechanism of action. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a target protein, such as DNA gyrase, a common target for fluoroquinolones. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity. The resulting docking scores and binding poses reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory that reveals how the complex fluctuates and changes conformation. This allows for the assessment of the stability of the binding pose predicted by docking and a more detailed analysis of the intermolecular interactions. rsc.org

Table 2: Typical Workflow for Molecular Dynamics Simulation

| Step | Description | Purpose |

|---|---|---|

| 1. System Preparation | The docked ligand-protein complex is placed in a simulation box, solvated with water molecules, and neutralized with ions. | To create a realistic physiological environment for the simulation. nih.gov |

| 2. Energy Minimization | The energy of the initial system is minimized to remove steric clashes and unfavorable contacts. | To relax the system and bring it to a low-energy starting conformation. |

| 3. Heating | The system is gradually heated from a low temperature to the target simulation temperature (e.g., 300 K). | To introduce thermal energy and allow the system to explore different conformations. nih.gov |

| 4. Equilibration | The system is simulated for a period under controlled temperature and pressure to allow it to reach equilibrium. | To ensure the system is stable and well-behaved before the production run. nih.gov |

| 5. Production Run | The main simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics. | To generate a trajectory for analyzing the stability, interactions, and conformational changes of the complex. nih.gov |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. dergipark.org.trnih.gov These theoretical predictions are highly valuable for interpreting experimental data and confirming molecular structures.

For compounds like 6-chloroquinoline (B1265530), studies have shown a good correlation between theoretical and experimental spectra when appropriate methods and basis sets (e.g., B3LYP/6-311++G(d,p)) are used. dergipark.org.trbohrium.com

Vibrational Spectra (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve better agreement. dergipark.org.trnih.gov Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions (e.g., C-H stretching, C-Cl stretching). dergipark.org.tr

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. dergipark.org.tr These theoretical values serve as a powerful tool for assigning peaks in experimental NMR spectra.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. dergipark.org.trbohrium.com It calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations also provide insights into the nature of the transitions, often related to HOMO-LUMO transitions.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for 6-Chloroquinoline (cm⁻¹)

| Vibrational Mode | Experimental FT-IR dergipark.org.tr | Calculated (B3LYP/6-311++G(d,p)) dergipark.org.tr |

|---|---|---|

| C-H stretch | 3070 | 3072 |

| C-H stretch | 3048 | 3050 |

| C-C stretch | 1591 | 1593 |

| C-C stretch | 1489 | 1491 |

| C-Cl modes | 637, 607, 351 | 637, 607, 351 |

(Note: Data is for the related compound 6-chloroquinoline to illustrate the methodology's accuracy.)

In Silico Approaches to Structure-Reactivity Relationships

In silico methods are crucial in modern drug discovery for establishing relationships between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this approach. iosrjournals.orgresearchgate.netnih.gov

QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the activity. dntb.gov.ua

For fluoroquinolone derivatives, QSAR studies have been used to identify the key structural features that influence their antibacterial potency. iosrjournals.orgresearchgate.net Molecular descriptors can be categorized as:

Electronic: Describing charge distribution, dipole moment, and orbital energies.

Steric: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Topological: Based on the 2D graph representation of the molecule (e.g., connectivity indices).

Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. iosrjournals.orgmdpi.com This in silico screening significantly reduces the time and cost associated with synthesizing and testing new drug candidates.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron distribution, reactivity, polarity |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size, shape, and bulkiness of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

Applications of 6 Chloro 2 Fluoroquinoline As a Key Synthetic Intermediate and Pharmacophore

Role in the Synthesis of Complex Heterocyclic Systems

6-Chloro-2-fluoroquinoline (B6158876) is a foundational building block in the synthesis of a diverse array of complex heterocyclic systems. The reactivity of its chloro and fluoro substituents, particularly their susceptibility to nucleophilic substitution, allows for the systematic construction of more elaborate molecular frameworks. The fluorine atom at the 2-position and the chlorine atom at the 6-position can be selectively displaced by various nucleophiles, providing a strategic handle for introducing new functional groups and building fused ring systems.

The Gould-Jacobs reaction is a fundamental method for the synthesis of the quinoline (B57606) core, which can be subsequently halogenated to produce intermediates like this compound. quimicaorganica.org Once formed, this intermediate can undergo further transformations. For instance, the chloro and fluoro groups can be replaced by amines, thiols, or alcohols, leading to the formation of novel substituted quinolines. These reactions are crucial for creating libraries of compounds with diverse biological activities. mdpi.com The versatility of this compound as a precursor is evident in its potential to be elaborated into compounds with applications ranging from antibacterial to antimalarial agents. nih.gov

Furthermore, the quinoline scaffold itself can be a platform for annulation reactions, where additional rings are fused onto the existing bicyclic system. The strategic positioning of the chloro and fluoro groups on the this compound backbone can influence the regioselectivity of these cyclization reactions, guiding the synthesis towards specific, complex heterocyclic architectures. These complex systems are often sought after in drug discovery for their ability to interact with biological targets with high specificity and affinity.

Scaffold Engineering for Targeted Molecular Design in Medicinal Chemistry Research

The concept of scaffold engineering is central to modern medicinal chemistry, involving the use of a core molecular structure that can be systematically modified to optimize its interaction with a biological target. This compound serves as an exemplary scaffold in this regard, providing a rigid and tunable platform for the design of novel therapeutic agents.

The derivatization of the this compound scaffold is a key strategy for generating novel chemical entities with potential therapeutic applications. The chloro and fluoro groups are excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents. researchgate.netmdpi.com For example, the reaction with different amines can introduce diverse side chains that can modulate the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile. nih.gov

The synthesis of novel fluoroquinolone derivatives often involves the modification of the core structure to enhance antibacterial activity or to explore other therapeutic areas like anticancer and antiviral applications. mdpi.comnih.gov While much of the recent literature focuses on the derivatization of existing fluoroquinolone drugs like ciprofloxacin (B1669076) and levofloxacin, the fundamental chemistry hinges on the reactivity of the core quinoline scaffold, for which this compound is a representative precursor. tandfonline.comnih.govnews-medical.net

Fluoroquinolones, which are structurally derived from the quinoline scaffold, are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The 6-fluoroquinolone core is crucial for this activity, as it interacts with the enzyme-DNA complex. mdpi.com

The mechanism of action involves the stabilization of a covalent enzyme-DNA intermediate, which prevents the re-ligation of the DNA strands. nih.gov The 6-fluoro substituent plays a key role in the potency of these inhibitors. nih.gov Scaffold engineering based on the this compound framework allows for the optimization of this interaction. By modifying the substituents at various positions of the quinoline ring, researchers can fine-tune the binding affinity and selectivity of the resulting compounds for the bacterial topoisomerases over their human counterparts, which is a critical aspect of drug design. researchgate.net

Table 1: Key Interactions of Fluoroquinolones with DNA Gyrase and Topoisomerase IV

| Enzyme Subunit | Key Residues for Interaction | Role of Fluoroquinolone Scaffold |

| DNA Gyrase (GyrA) | Serine, Aspartic Acid | Stabilization of the enzyme-DNA cleavage complex |

| DNA Gyrase (GyrB) | Glutamic Acid | Interaction with the C-7 substituent |

| Topoisomerase IV (ParC) | Serine, Aspartic Acid | Stabilization of the enzyme-DNA cleavage complex |

| Topoisomerase IV (ParE) | Glutamic Acid | Interaction with the C-7 substituent |

The 6-fluoroquinolone scaffold is a hallmark of a major class of synthetic antibacterial agents. The development of new anti-infective agents is driven by the need to overcome bacterial resistance to existing drugs. By using this compound as a starting point, novel fluoroquinolones with modified substituents can be synthesized to evade these resistance mechanisms. nih.gov

Modifications at the C-7 position of the quinoline ring have been shown to significantly impact the antibacterial spectrum and potency. researchgate.net For example, the introduction of different piperazine (B1678402) or pyrrolidine (B122466) derivatives can enhance activity against both Gram-positive and Gram-negative bacteria. The chloro group at the 6-position can also be a site for further modification, although the fluorine at this position is generally considered critical for antibacterial activity.

Table 2: Examples of Fluoroquinolone Derivatives and their Antibacterial Activity Spectrum

| Fluoroquinolone Derivative | Key Structural Modification | Primary Antibacterial Spectrum |

| Ciprofloxacin | Cyclopropyl at N-1, Piperazine at C-7 | Broad-spectrum, excellent against Gram-negative bacteria |

| Levofloxacin | Fused tricyclic system, Methylpiperazine at C-7 | Broad-spectrum, enhanced activity against Gram-positive bacteria |

| Moxifloxacin | Methoxy at C-8, Diazabicyclo at C-7 | Broad-spectrum, enhanced activity against anaerobes and atypical bacteria |

Interestingly, the same mechanism of topoisomerase inhibition that makes fluoroquinolones effective antibacterial agents also provides a basis for their investigation as anticancer agents. mdpi.com Human topoisomerases are also essential for cell replication, and their inhibition can lead to apoptosis in cancer cells. The 6-fluoroquinolone scaffold has been explored for its potential to be repurposed for oncology. nih.gov

Derivatization of the quinolone scaffold can lead to compounds with enhanced cytotoxicity against various cancer cell lines. nih.gov Structure-activity relationship studies have shown that modifications at the C-7 and N-1 positions can significantly influence the anticancer potency. tandfonline.com The development of fluoroquinolone-based anticancer agents is an active area of research, with the goal of creating novel therapies that are both effective and have a favorable safety profile. news-medical.net

Table 3: Examples of Fluoroquinolone Derivatives with Investigated Anticancer Activity

| Derivative Class | Cancer Cell Lines Tested | Observed Effect |

| Ciprofloxacin Analogs | Bladder, Prostate | Inhibition of cell proliferation |

| Moxifloxacin Derivatives | Lung, Liver | Induction of apoptosis |

| Levofloxacin Hybrids | Breast, Ovarian | Cell cycle arrest |

Utilization in Materials Science Research

While the primary applications of the this compound scaffold are in medicinal chemistry, its unique electronic and structural properties also make it a candidate for materials science research. A closely related isomer, 6-Chloro-8-fluoroquinoline (B1488121), has been used as a synthetic intermediate for Schiff bases, which can act as ligands for metal ions. ossila.com These metal complexes have been investigated for their fluorescence properties and their potential use as sensors for metal ion recognition.

The quinoline nucleus is a conjugated system, and its derivatives can be incorporated into larger conjugated polymers. nih.gov The presence of halogen substituents like chloro and fluoro groups can be exploited in cross-coupling reactions to build up polymeric chains. These materials could have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the halogen atoms can also be used to tune the electronic properties of the resulting materials. While direct applications of this compound in this area are not yet widely reported, the foundational chemistry of quinolines suggests a promising avenue for future research.

Precursors for Fluorescent Probes and Sensors (e.g., Metal-Ion Recognition)

The rigid, conjugated structure of the quinoline moiety makes it an excellent platform for the design of fluorescent probes. crimsonpublishers.com Quinoline and its derivatives are frequently employed as metal-ion chelators and are known to exhibit enhanced fluorescence upon complexation with specific metal ions. nih.gov This property is harnessed to create sensors that can detect and quantify the presence of toxic heavy metal ions in environmental or biological samples. crimsonpublishers.com

The development of these chemosensors often involves modifying the quinoline core to create specific binding sites for target ions. The fluorescence response upon binding is typically governed by mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.govscihorizon.com The inherent fluorescence of the quinoline scaffold can be turned "on" or "off" upon coordination with a metal ion, providing a clear signal for detection.

While direct applications of this compound were not extensively detailed in the reviewed literature, the principles of using substituted quinolines are well-established. For instance, various quinoline-based probes have been successfully designed for the sensitive and selective detection of hazardous metal ions like cadmium (Cd²⁺), mercury (Hg²⁺), and cerium (Ce³⁺). crimsonpublishers.comnih.govscihorizon.com The functionalization of the quinoline ring system allows for the fine-tuning of the probe's selectivity and sensitivity. crimsonpublishers.com

Table 1: Examples of Quinoline-Based Fluorescent Probes for Metal-Ion Recognition

| Probe Derivative | Target Ion | Key Features & Findings | Reference |

|---|---|---|---|

| 4′-quinolin-2-yl-[2, 2′; 6′, 2′′] terpyridine (QTPY) | Cd²⁺ | Ratiometric fluorescent probe; detection limit of 3.5 x 10⁻⁸ M. | nih.gov |

| 2-(2′-hydroxyphenyl) benzothiazole (B30560) (HBT)-quinoline conjugate | Hg²⁺ | Highly specific probe based on Excited-State Intramolecular Proton Transfer (ESIPT); successfully used in bioimaging. | crimsonpublishers.com |

| Symmetrical dimeric quinoline isomers | Ce³⁺ | Detection limits as low as 0.17 x 10⁻⁹ M; recognition follows ICT mechanism. | scihorizon.com |

| Terpyridine-based fluorescent probe from quinoline-2-carbaldehyde | Zn²⁺, Cd²⁺ | Forms a 2:1 ligand with ions, leading to fluorescence enhancement. | mdpi.com |

Building Blocks for Dye-Sensitized Solar Cell (DSSC) Dyes

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the sensitizing dye is a critical component that governs the cell's efficiency. nih.gov Organic dyes based on various scaffolds are actively researched, with quinoline derivatives emerging as a promising class of materials for this application. nih.govresearchgate.net Their excellent thermal and oxidative stability, coupled with their photoactive nature, makes them suitable candidates for use as photosensitizers. nih.govresearchgate.net

The molecular engineering of DSSC dyes often follows a Donor-π-Acceptor (D-π-A) design. This structure facilitates effective electron mobility, which is crucial for high photovoltaic performance. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to design and screen new quinoline-derivative dyes, optimizing their electronic structures and absorption spectra for DSSC applications. researchgate.netunesp.brnih.gov These studies aim to ensure that the dye's lowest unoccupied molecular orbital (LUMO) is positioned above the TiO₂ conduction band for efficient electron injection, and the highest occupied molecular orbital (HOMO) is below the electrolyte's redox potential for effective dye regeneration. researchgate.netunesp.br

Table 2: Research on Quinoline Derivatives in Dye-Sensitized Solar Cells

| Quinoline Derivative Type | Application/Finding | Significance | Reference |

|---|---|---|---|

| Theoretical D-π-A type dyes | Investigated using DFT calculations for their electronic and absorption properties. | Identified new quinoline derivatives as promising candidates for high-efficiency DSSCs. | researchgate.netunesp.br |

| Benzo[h]quinolin-10-ol derivatives | Synthesized and used as co-sensitizers with N719 dye. | Extended the absorption range of the photoanode, leading to increased power conversion efficiency. | mdpi.com |

| Quinoline-fused BODIPYs | Synthesized via Pictet–Spengler cyclization. | Showed potential as heavy-atom-free photosensitizers with high reactive oxygen species generation. | rsc.org |

| General Quinoline Derivatives | Reviewed for applications in third-generation photovoltaics. | Highlighted the flexibility of quinoline derivatives for use in both polymer solar cells and DSSCs. | nih.gov |

Ligand Design in Catalysis Research